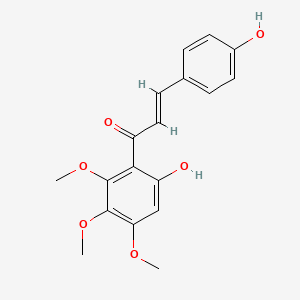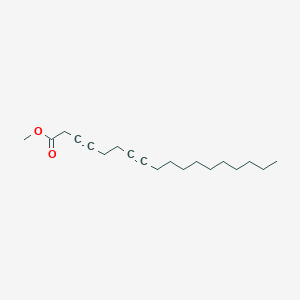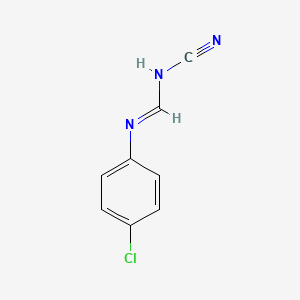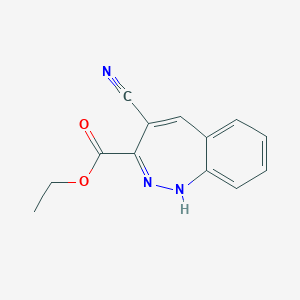![molecular formula C11H11Cl2N3O3 B14613890 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid CAS No. 61019-62-3](/img/structure/B14613890.png)
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid is a compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various pharmaceutical applications .
Méthodes De Préparation
The synthesis of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole involves the inhibition of fungal cell membrane synthesis. It targets the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole can be compared with other similar compounds such as:
Miconazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent with a similar mechanism of action.
Ketoconazole: An imidazole derivative used in the treatment of fungal infections.
The uniqueness of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole lies in its specific chemical structure, which provides it with distinct pharmacological properties and a broad spectrum of antifungal activity .
Propriétés
Numéro CAS |
61019-62-3 |
|---|---|
Formule moléculaire |
C11H11Cl2N3O3 |
Poids moléculaire |
304.13 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C11H10Cl2N2.HNO3/c12-10-2-1-9(11(13)7-10)3-5-15-6-4-14-8-15;2-1(3)4/h1-2,4,6-8H,3,5H2;(H,2,3,4) |
Clé InChI |
HLCCTMQKRBLNJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CCN2C=CN=C2.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)



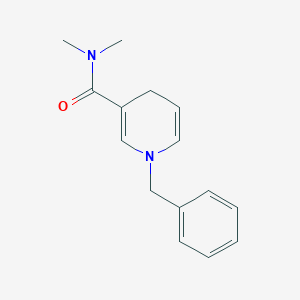

![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)

